3-(furan-2-ylmethyl)-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Description
3-(furan-2-ylmethyl)-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a useful research compound. Its molecular formula is C20H22N4O3 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound 3-(furan-2-ylmethyl)-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a novel pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
This compound belongs to a class of heterocyclic compounds known for their diverse biological activities. Its molecular formula is C20H26N4O3 with a molecular weight of approximately 370.4 g/mol. The structure includes a furan ring and a methoxyphenyl group that may contribute to its pharmacological properties.
Antimicrobial Activity
Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. A study focusing on similar compounds showed that modifications in the structure could enhance antibacterial activity against various strains of bacteria. For instance, the introduction of furan and methoxy groups has been linked to increased efficacy against gram-positive and gram-negative bacteria .
Compound | Target Bacteria | Activity |
---|---|---|
Compound A | E. coli | Moderate |
Compound B | S. aureus | High |
Target Compound | Multiple strains | Potentially High |
Anticancer Potential
The compound's structural similarity to known anticancer agents suggests it may possess cytotoxic effects against cancer cell lines. In vitro studies have demonstrated that pyrimidine derivatives can inhibit cell proliferation in various cancer types by inducing apoptosis . Specifically, compounds with similar structures have shown activity against breast cancer (MCF-7) and lung cancer (A549) cell lines.
The proposed mechanism involves the inhibition of specific enzymes or pathways crucial for cell survival and proliferation. For example, some pyrimidine derivatives inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis . This inhibition can lead to reduced nucleotide production, ultimately affecting cancer cell growth.
Case Studies
- Case Study 1: Antimicrobial Efficacy
- Case Study 2: Cytotoxicity Testing
Properties
Molecular Formula |
C20H22N4O3 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
3-(furan-2-ylmethyl)-1-(2-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C20H22N4O3/c1-14-15(2)21-20-23(17-8-4-5-9-18(17)26-3)12-22(13-24(20)19(14)25)11-16-7-6-10-27-16/h4-10H,11-13H2,1-3H3 |
InChI Key |
KTGXOOCZPFPMOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N(CN(CN2C1=O)CC3=CC=CO3)C4=CC=CC=C4OC)C |
Origin of Product |
United States |
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